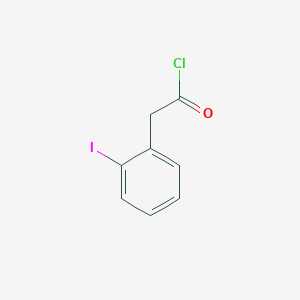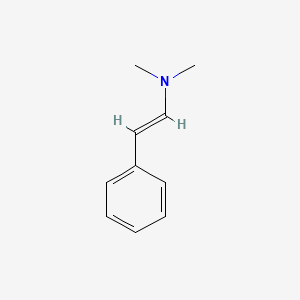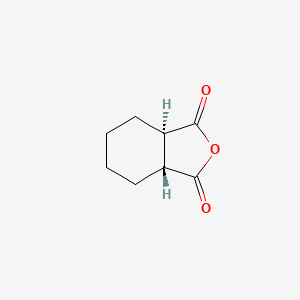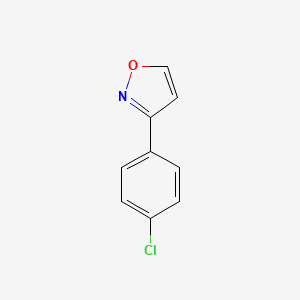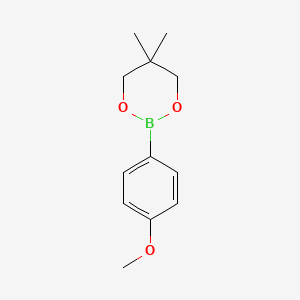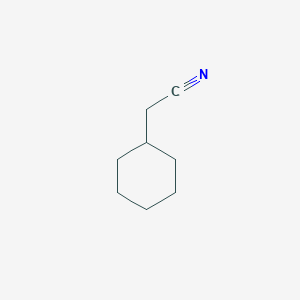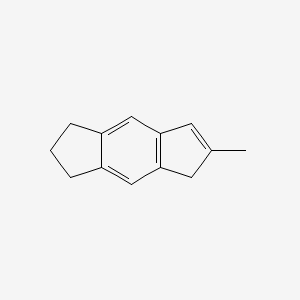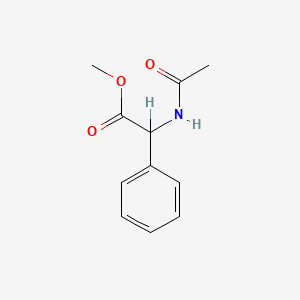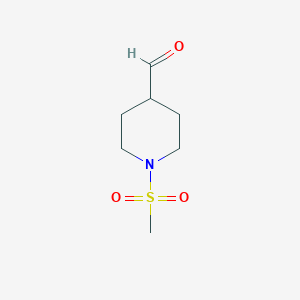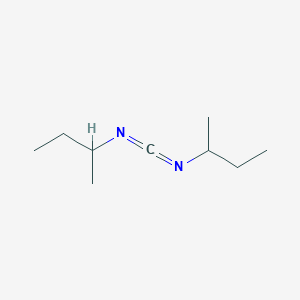
N,N'-Di-sec-butylcarbodiimide
説明
N,N’-Di-sec-butylcarbodiimide is a chemical compound used as a reagent for many organic syntheses . It serves as a useful scaffold for the synthesis of complex compounds and has been developed into a fine chemical .
Synthesis Analysis
N,N’-Di-sec-butylcarbodiimide is often synthesized from the dehydration of N,N’-dialkylureas . This process involves the use of dehydrating agents such as phosphorus pentoxide . Additionally, isocyanates can be converted to carbodiimides with the loss of carbon dioxide .Molecular Structure Analysis
The molecular formula of N,N’-Di-sec-butylcarbodiimide is C9H18N2 . The molecule has a weight of 154.25 g/mol . The structure of the molecule is relatively linear with the N=C=N core, and the C-N=C angles approach 120° .Chemical Reactions Analysis
N,N’-Di-sec-butylcarbodiimide reacts with amines, thiols, or carboxylic acids to form amides, sulfonamides, or esters respectively . It is also used as an activating reagent in the synthesis of polypeptide chains to convert carboxylic acid groups into more reactive ester groups .Physical And Chemical Properties Analysis
N,N’-Di-sec-butylcarbodiimide has a molecular weight of 154.25 g/mol . It has a density of 0.842g/cm3 . The boiling point of the compound is 192.175ºC at 760 mmHg .科学的研究の応用
Organic Electronics and Material Science
N,N'-Di-sec-butylcarbodiimide derivatives have been explored for their electron transport capabilities in naphthalene diimide derivatives. These compounds exhibit high electron affinity and low-lying lowest unoccupied molecular orbital levels, making them stable and resistant to electron trapping. This facilitates electron transport in organic semiconductors, which are promising for use in organic photovoltaic cells and light-emitting diodes (Jung et al., 2021).
Synthesis and Catalysis
The molecule has been employed in the synthesis of metal complexes through C-H bond activation, leading to the formation of acetimidamide complexes. This process highlights its role in facilitating novel synthetic pathways and enhancing our understanding of metal-mediated bond formation (Bhattacharjee & Panda, 2017).
Supramolecular Chemistry
A comprehensive review of naphthalene diimides, closely related to N,N'-Di-sec-butylcarbodiimide, showcases their application in supramolecular chemistry, sensors, host-guest complexes, and more. Their electron-deficient nature enables unique interactions in molecular switching devices and catalysis, paving the way for innovative designs in molecular electronics and sensing technologies (Kobaisi et al., 2016).
Antibacterial Applications
In the realm of antibacterial research, the condensation method using a similar compound, N,N'-dicyclohexylcarbodiimide (DCC), was utilized to synthesize a salicylate ester of chitooligosaccharide, showcasing significant antibacterial activity. This application underscores the potential of carbodiimide derivatives in developing new antibacterial agents (Qiang, 2011).
Polymer Chemistry
Carbodiimide-induced cross-linking, ligand addition, and degradation in gelatin have been explored, providing insights into the utility of carbodiimides in modifying biopolymers. This research offers a deeper understanding of how carbodiimide reagents interact with proteins, which is crucial for developing biomedical materials (Cammarata et al., 2015).
Electrocatalysis
Research into lowering the overpotential for electrocatalytic CO2 reduction has incorporated N-annulated perylene diimide rhenium bipyridine dyads. The incorporation of electron-deficient moieties such as N,N'-Di-sec-butylcarbodiimide derivatives into these structures can enhance the efficiency of CO2 conversion, indicating their potential in sustainable energy technologies (Koenig et al., 2021).
作用機序
Target of Action
N,N’-Di-sec-butylcarbodiimide primarily targets amines, thiols, and carboxylic acids . These functional groups are prevalent in a wide range of organic compounds, making N,N’-Di-sec-butylcarbodiimide a versatile reagent in organic synthesis .
Mode of Action
The compound interacts with its targets by forming amides, sulfonamides, or esters . This is achieved through the reaction of the carbodiimide group with amines, thiols, or carboxylic acids respectively . The product can be easily cleaved by hydrolysis or hydrogenolysis to yield the original reactant .
Biochemical Pathways
N,N’-Di-sec-butylcarbodiimide is often used in the synthesis of complex compounds, serving as a useful scaffold . It is used as a reagent for the guanylation of aryl amines catalyzed by lanthanum amides . It is also used to prepare dichloroimidazolidine-4,5-dione by reacting with oxalyl chloride, which is a key intermediate for the synthesis of N,N’-diamidocarbenes .
Result of Action
The result of N,N’-Di-sec-butylcarbodiimide’s action is the formation of new compounds through the creation of amide, sulfonamide, or ester bonds . This enables the synthesis of a wide range of complex compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of N,N’-Di-sec-butylcarbodiimide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 48-50 °C at 12 mmHg , indicating that it can be volatile under certain conditions. Therefore, reactions involving this compound should be conducted under controlled conditions to ensure safety and efficacy.
特性
InChI |
InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJGLVMSVZIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498686 | |
| Record name | N,N'-Di(butan-2-yl)methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-sec-butylcarbodiimide | |
CAS RN |
66006-67-5 | |
| Record name | N,N'-Di(butan-2-yl)methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

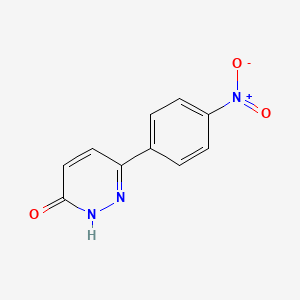
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
